2-Methyl-3-(morpholin-4-ylmethyl)aniline
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Overview
Description
2-Methyl-3-(morpholin-4-ylmethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group at the second position and a morpholin-4-ylmethyl group at the third position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(morpholin-4-ylmethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-nitroaniline with morpholine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and substitution reactions, often catalyzed by transition metals to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(morpholin-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present on the aniline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aniline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens, alkyl halides, or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
2-Methyl-3-(morpholin-4-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(morpholin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitroaniline: A precursor in the synthesis of 2-Methyl-3-(morpholin-4-ylmethyl)aniline.
3-Morpholin-4-ylmethyl-aniline: Lacks the methyl group at the second position.
2-Methyl-4-(morpholin-4-ylmethyl)aniline: Has the morpholin-4-ylmethyl group at the fourth position instead of the third.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and morpholin-4-ylmethyl groups on the aniline ring provides distinct properties that can be exploited in various applications.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methyl-3-(morpholin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H18N2O/c1-10-11(3-2-4-12(10)13)9-14-5-7-15-8-6-14/h2-4H,5-9,13H2,1H3 |
InChI Key |
ZSLKOSLCAPBPKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)CN2CCOCC2 |
Origin of Product |
United States |
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